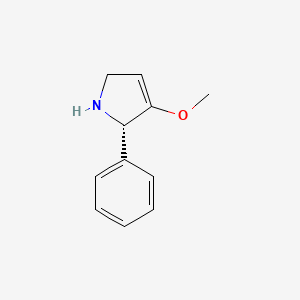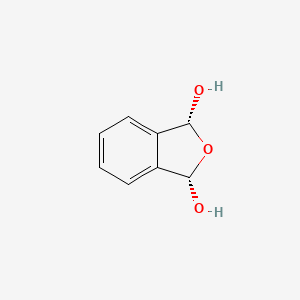
(1R,3S)-1,3-Dihydroisobenzofuran-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3S)-1,3-Dihydroisobenzofuran-1,3-diol is a chiral organic compound that belongs to the class of diols It features a dihydroisobenzofuran ring system with hydroxyl groups attached to the first and third carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-1,3-Dihydroisobenzofuran-1,3-diol can be achieved through several methods. One common approach involves the asymmetric transfer hydrogenation of 3-aryl-indanones using chiral catalysts. This method produces high yields of the desired diol with excellent diastereoselectivity and enantioselectivity . Another method involves the reduction of enantioenriched 3-aryl-1-indanones using reducing agents such as sodium borohydride or K-selectride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and hydrogen sources such as formic acid and triethylamine mixtures to achieve high yields and optical purity . The reaction conditions are optimized to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(1R,3S)-1,3-Dihydroisobenzofuran-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated diols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for halogenation reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, saturated diols, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(1R,3S)-1,3-Dihydroisobenzofuran-1,3-diol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the development of advanced materials and as a precursor for various industrial chemicals
Mecanismo De Acción
The mechanism of action of (1R,3S)-1,3-Dihydroisobenzofuran-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards different targets .
Comparación Con Compuestos Similares
Similar Compounds
(1R,3S)-1,3-Dihydroisobenzofuran-1,3-diol: Unique due to its specific stereochemistry and dihydroisobenzofuran ring system.
(1R,3S)-3-aminocyclopentanol: Similar in having chiral centers but differs in the ring structure and functional groups.
(1R,3S)-3-methoxycarbonyl-1-indanol: Shares the chiral centers but has different substituents and applications.
Uniqueness
This compound stands out due to its unique combination of stereochemistry and functional groups, making it a valuable compound in asymmetric synthesis and chiral chemistry.
Propiedades
Fórmula molecular |
C8H8O3 |
|---|---|
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
(1S,3R)-1,3-dihydro-2-benzofuran-1,3-diol |
InChI |
InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7-10H/t7-,8+ |
Clave InChI |
AONGOYXHASSPAZ-OCAPTIKFSA-N |
SMILES isomérico |
C1=CC=C2[C@H](O[C@H](C2=C1)O)O |
SMILES canónico |
C1=CC=C2C(OC(C2=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Aminobenzo[d]oxazol-5-ol](/img/structure/B12872714.png)


![4-Aminobenzo[d]oxazole-2-carbonitrile](/img/structure/B12872723.png)
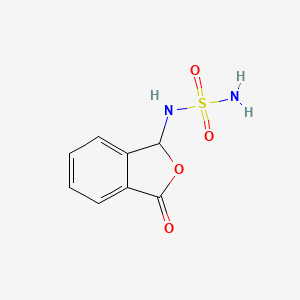
![5,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12872751.png)

![8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12872761.png)
![3-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12872765.png)
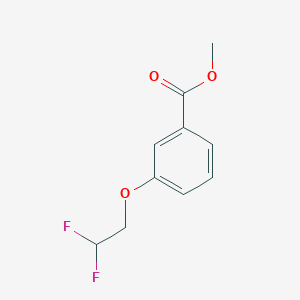
![2-(2-Aminobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid](/img/structure/B12872772.png)
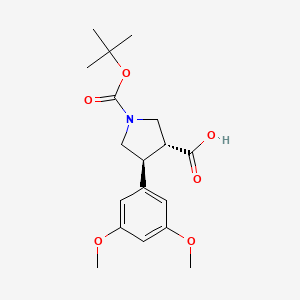
![2-Bromo-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12872779.png)
